tert-butyl N-(3-formylcyclobutyl)carbamate CAS number and properties
tert-butyl N-(3-formylcyclobutyl)carbamate CAS number and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of tert-butyl N-(3-formylcyclobutyl)carbamate, a versatile bifunctional building block crucial in organic synthesis and pharmaceutical research. This document outlines its chemical and physical properties, safety information, key experimental protocols, and synthetic utility.
Compound Identification and Properties
tert-Butyl N-(3-formylcyclobutyl)carbamate is a valuable synthetic intermediate featuring a cyclobutane scaffold substituted with a formyl group and a Boc-protected amine.[1] This unique combination of functional groups allows for a wide range of chemical transformations, making it a key component in the synthesis of more complex molecules and compound libraries for drug discovery.[1] The cyclobutane moiety can impart conformational rigidity, which is often a desirable characteristic in pharmaceutical agents.
CAS Number and Stereoisomers: The general structure is associated with several CAS numbers, often referring to specific stereoisomers or racemic mixtures.
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171549-92-1: Commonly used for the trans isomer.[1]
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171549-91-0: Refers to the related cis isomer, rel-tert-butyl N-[(1s,3s)-3-formylcyclobutyl]carbamate.[1]
Chemical and Physical Properties
The following table summarizes the key quantitative data for tert-butyl N-(3-formylcyclobutyl)carbamate.
| Property | Value | Source |
| IUPAC Name | tert-butyl N-(3-formylcyclobutyl)carbamate | PubChem |
| Molecular Formula | C₁₀H₁₇NO₃ | [2] |
| Molecular Weight | 199.25 g/mol | [2][3] |
| Boiling Point | 304.8 ± 31.0 °C (Predicted) | [1] |
| Density | 1.07 ± 0.1 g/cm³ (Predicted) | [1] |
| InChI Key | KHXUZWUXKMBGES-UHFFFAOYSA-N | PubChem |
| Purity | Typically ≥97% | [2][4] |
| Storage | 2-8°C, under inert atmosphere | BenchChem |
| Shelf Life | 1095 days | [4] |
Note: Experimental data for melting point, appearance, and specific solubility were not available in the search results. A related compound, tert-Butyl N-(3-formylcyclopentyl)carbamate, is described as a white to off-white solid soluble in organic solvents like methanol and chloroform.
Safety Information
This compound should be handled with care in a laboratory setting. The following table summarizes its GHS hazard information.
| Category | Information |
| Pictogram | GHS07 (Warning) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
Source: PubChem
Synthetic Applications and Experimental Protocols
The dual functionality of tert-butyl N-(3-formylcyclobutyl)carbamate makes it a highly versatile reagent. The Boc-protected amine is stable under various conditions but can be easily removed, while the aldehyde is reactive towards nucleophiles.
General Synthesis Protocol
A common method for synthesizing this compound involves the protection of a cyclobutylamine derivative.
Reaction: Coupling of 3-formylcyclobutylamine with di-tert-butyl dicarbonate (Boc₂O).
Methodology:
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Dissolve 3-formylcyclobutylamine in a suitable solvent, such as tetrahydrofuran (THF).
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Add a base, for example, sodium bicarbonate (NaHCO₃), to the solution.
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Slowly add a solution of di-tert-butyl dicarbonate (Boc anhydride) in the same solvent.
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Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
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Perform an aqueous work-up to remove inorganic salts.
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Extract the product into an organic solvent (e.g., ethyl acetate).
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Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.
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Purify the crude product, typically by column chromatography, to yield the desired tert-butyl N-(3-formylcyclobutyl)carbamate.
Caption: General synthesis of the target compound.
Key Reactions of Functional Groups
The utility of this building block stems from the orthogonal reactivity of its two functional groups.
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Aldehyde (Formyl Group): This group can undergo various transformations, including:
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Nucleophilic Addition: Reaction with Grignard reagents or organolithium compounds.
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Reductive Amination: A powerful method to form new C-N bonds by reacting the aldehyde with an amine in the presence of a reducing agent.
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Wittig Reaction: To form alkenes.
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Protection: Can be protected as an acetal (e.g., using ethylene glycol) if reactions on the amine are desired first.[1]
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Boc-Protected Amine:
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Deprotection: The tert-butoxycarbonyl (Boc) group is a standard amine protecting group that is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal the free amine.
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Further Functionalization: Once deprotected, the resulting primary amine can be acylated, alkylated, or used in other coupling reactions.
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Caption: Reactivity of the aldehyde and amine groups.
Spectroscopic Analysis Protocol
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural confirmation and stereochemical assignment of this molecule.
Methodology:
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Sample Preparation: Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl₃).
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¹H NMR Analysis:
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Acquire a one-dimensional proton NMR spectrum.
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Expect the aldehydic proton (CHO) to appear as a characteristic signal in the downfield region, typically around 9-10 ppm.[1]
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The protons of the tert-butyl group will appear as a large singlet around 1.4 ppm.
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The cyclobutane ring protons will appear as multiplets in the aliphatic region.
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¹³C NMR Analysis:
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Acquire a one-dimensional carbon NMR spectrum.
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The aldehydic carbon will be observed at a downfield chemical shift (around 200 ppm).
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The carbonyl carbon of the carbamate will appear around 155 ppm.
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Multi-dimensional NMR (if needed): For unambiguous assignment of all proton and carbon signals and to determine the relative stereochemistry (cis vs. trans), 2D NMR experiments like COSY, HSQC, and HMBC are highly recommended.
Conclusion
tert-Butyl N-(3-formylcyclobutyl)carbamate is a cornerstone building block for medicinal chemistry and organic synthesis. Its defined structure and orthogonally reactive functional groups provide a reliable platform for constructing complex molecular architectures, particularly for novel therapeutics incorporating a cyclobutane core. Proper handling according to its safety profile and a thorough understanding of its reactivity are essential for its effective use in a research and development setting.
